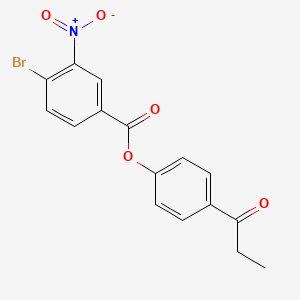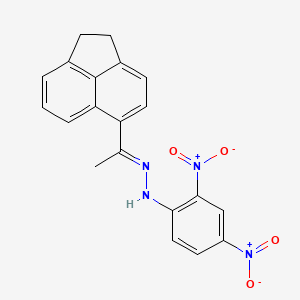![molecular formula C16H14ClN3O3 B10887066 Methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10887066.png)
Methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-5-(3-メトキシフェニル)-2-メチルピラゾロ[1,5-a]ピリミジン-7-カルボン酸メチルは、ピラゾロ[1,5-a]ピリミジンファミリーに属する合成有機化合物です。
2. 製法
合成経路と反応条件: 3-クロロ-5-(3-メトキシフェニル)-2-メチルピラゾロ[1,5-a]ピリミジン-7-カルボン酸メチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。例えば、3-メトキシベンズアルデヒドから出発して、塩素化、メチル化、環化の各段階を含む一連の反応によって合成することができます。
工業生産方法: 工業的な設定では、バッチ反応器または連続フロー反応器を使用して合成をスケールアップすることができます。反応条件は、高い収率と純度を確保するために最適化され、多くの場合、反応を促進するための触媒と特定の溶媒が使用されます。最終生成物は、通常、再結晶またはクロマトグラフィー技術によって精製されます。
反応の種類:
酸化: この化合物は酸化反応を受ける可能性があり、通常、メトキシ基またはメチル基に影響を与えます。
還元: 還元反応は、クロロ基を標的にして、別の官能基に変換することができます。
置換: クロロ基は、求核置換反応の一般的な部位であり、さまざまな求核剤で置換することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬を酸性条件下で使用します。
還元: 水素化リチウムアルミニウム (LiAlH₄) やパラジウム触媒を用いた水素ガス (H₂) などの試薬を使用します。
置換: 水酸化ナトリウム (NaOH) などの塩基の存在下で、アミンやチオールなどの求核剤を使用します。
主要な生成物: これらの反応の生成物は、使用される試薬や条件によって異なります。例えば、酸化はカルボン酸を生成する可能性がありますが、置換はクロロ基を置換するさまざまな官能基を持つさまざまな誘導体を生成する可能性があります。
4. 科学研究の応用
化学: 合成有機化学では、この化合物はより複雑な分子を作成するためのビルディングブロックとして役立ちます。そのユニークな構造は、新しい化学反応と経路を探求することを可能にします。
生物学と医学: この化合物は、その潜在的な抗炎症、抗がん、神経保護特性のために、医薬品化学において有望視されています。特定の生物学的標的と相互作用する能力が研究されており、薬物開発の候補となっています。
産業: 製薬業界では、この化合物は新薬の研究開発に使用されています。その誘導体は、さまざまな疾患の治療における治療の可能性について研究されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-methoxybenzaldehyde, the compound can be synthesized through a series of reactions involving chlorination, methylation, and cyclization steps.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the methoxy or methyl groups.
Reduction: Reduction reactions may target the chloro group, converting it to a different functional group.
Substitution: The chloro group is a common site for nucleophilic substitution reactions, where it can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce a variety of derivatives with different functional groups replacing the chloro group.
科学的研究の応用
Chemistry: In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, anticancer, and neuroprotective properties. It is studied for its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the research and development of new drugs. Its derivatives are explored for their therapeutic potential in treating various diseases.
作用機序
3-クロロ-5-(3-メトキシフェニル)-2-メチルピラゾロ[1,5-a]ピリミジン-7-カルボン酸メチルがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、または疾患経路に関与する他のタンパク質を含み得ます。例えば、その抗炎症作用は、プロ炎症性サイトカインまたはシクロオキシゲナーゼ (COX) などの酵素の阻害を介して媒介される可能性があります。
類似化合物:
- 3-クロロ-5-(3-ヒドロキシフェニル)-2-メチルピラゾロ[1,5-a]ピリミジン-7-カルボン酸メチル
- 3-クロロ-5-(4-メトキシフェニル)-2-メチルピラゾロ[1,5-a]ピリミジン-7-カルボン酸メチル
比較: その類似体と比較して、3-クロロ-5-(3-メトキシフェニル)-2-メチルピラゾロ[1,5-a]ピリミジン-7-カルボン酸メチルは、フェニル環上の置換基の位置と性質により、ユニークな薬理学的特性を示す可能性があります。これらの違いは、化合物の結合親和性、選択性、全体的な生物学的活性を影響を与える可能性があり、さらなる研究開発のための独自の候補となっています。
類似化合物との比較
- Methyl 3-chloro-5-(3-hydroxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
- Methyl 3-chloro-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Comparison: Compared to its analogs, Methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate may exhibit unique pharmacological properties due to the position and nature of the substituents on the phenyl ring. These differences can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a distinct candidate for further research and development.
特性
分子式 |
C16H14ClN3O3 |
|---|---|
分子量 |
331.75 g/mol |
IUPAC名 |
methyl 3-chloro-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C16H14ClN3O3/c1-9-14(17)15-18-12(10-5-4-6-11(7-10)22-2)8-13(16(21)23-3)20(15)19-9/h4-8H,1-3H3 |
InChIキー |
HWDVKRCLDIKWGI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC(=CC=C3)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B10886984.png)
![(2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10886988.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide](/img/structure/B10886989.png)
![5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10887004.png)
![1,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887009.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate](/img/structure/B10887011.png)
![Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10887024.png)

![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide](/img/structure/B10887031.png)
![N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine](/img/structure/B10887038.png)

![N-(4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B10887044.png)

![3-[Benzyl(ethyl)amino]-N~1~-(2,5-dimethylphenyl)propanamide](/img/structure/B10887060.png)
